molecular formula C10H12F3N B2413158 (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 1338211-73-6

(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B2413158
CAS No.: 1338211-73-6
M. Wt: 203.208
InChI Key: LZHPSFNIFXANNY-ZETCQYMHSA-N
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Description

(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its chemical properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine has numerous scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the amine group’s ability to form hydrogen bonds, enables the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[3-(Trifluoromethyl)phenyl]ethan-1-amine
  • (2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine
  • (2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine

Uniqueness

Compared to similar compounds, (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine stands out due to its specific trifluoromethyl group position on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 3-position enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals and materials science .

Properties

IUPAC Name

(2R)-2-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHPSFNIFXANNY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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